N-(2-ethylhexyl)-2,4-dimethoxybenzamide
Description
N-(2-Ethylhexyl)-2,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by a 2,4-dimethoxy-substituted benzoyl group linked to a 2-ethylhexylamine moiety via an amide bond.
Properties
Molecular Formula |
C17H27NO3 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H27NO3/c1-5-7-8-13(6-2)12-18-17(19)15-10-9-14(20-3)11-16(15)21-4/h9-11,13H,5-8,12H2,1-4H3,(H,18,19) |
InChI Key |
VSMSFFIVEXYRSZ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=C(C=C(C=C1)OC)OC |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Properties
The nature of the substituent on the benzamide nitrogen significantly impacts molecular weight, hydrophobicity, and stereoelectronic properties. Key comparisons are summarized below:
Table 1: Substituent and Physicochemical Comparison
*Predicted using ChemDraw/BioByte.
*this compound properties are inferred from analogs.
Key Observations:
- Lipophilicity: The 2-ethylhexyl group increases logP (~4.5) compared to shorter chains (e.g., 2-sec-butylphenyl: logP ~3.8) or polar groups (e.g., aminoethyl: logP ~2.2), suggesting superior membrane penetration but poorer aqueous solubility .
- Steric Effects : Bulky substituents like 2-ethylhexyl may hinder binding to sterically sensitive biological targets compared to planar aromatic or heterocyclic groups .
Key Observations:
- Reactivity : Sterically hindered amines (e.g., 2-ethylhexylamine) may require prolonged reaction times or elevated temperatures for complete coupling .
- Yields : Moderate yields (48–65%) are typical, influenced by amine nucleophilicity and purification challenges .
Key Observations:
- Dimethoxy Groups : The 2,4-dimethoxy motif is conserved in active analogs, suggesting its role in π-stacking or hydrogen bonding with targets .
- Substituent Impact: Polar groups (e.g., aminoethyl) enhance solubility but may reduce blood-brain barrier penetration, whereas lipophilic chains (e.g., ethylhexyl) favor CNS targeting .
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